molecular formula C7H3BrN2O2 B1276932 3-Bromo-5-nitrobenzonitrile CAS No. 49674-15-9

3-Bromo-5-nitrobenzonitrile

Cat. No. B1276932
CAS RN: 49674-15-9
M. Wt: 227.01 g/mol
InChI Key: RQGCXODNTLHVQJ-UHFFFAOYSA-N
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Description

3-Bromo-5-nitrobenzonitrile is a chemical compound that is not directly described in the provided papers. However, its structural analogs and related compounds are discussed, which can provide insights into its potential properties and reactivity. For instance, 3,5-dinitrobenzonitrile is synthesized from benzoic acid and has been characterized by various spectroscopic methods . Similarly, 5-azido-3-nitro-ω-bromo-acetophenone, a photochemically active bifunctional reagent, is synthesized from 3,5-dinitrobenzoyl chloride, indicating the reactivity of the nitro and bromo substituents on the benzene ring .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including nitration, esterification, amination, and dehydration . For example, the synthesis of 3,5-dinitrobenzonitrile starts with benzoic acid and proceeds through several steps to achieve a 42.9% overall yield . The synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for a PET radioligand, involves a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, indicating that the bromo and nitro substituents on the benzene ring can participate in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Bromo-5-nitrobenzonitrile can be deduced from spectroscopic data such as IR, NMR, and MS spectra . These techniques confirm the presence of functional groups and the overall structure of the molecule. The presence of nitro and bromo substituents on the benzene ring is likely to influence the electron distribution and chemical reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with bromo and nitro substituents includes their participation in various reactions. For instance, nitrodibromoacetonitrile (NDBA) reacts with alkenes, aromatic compounds, amines, and sulfides to form products derived from bromine or nitrocyanocarbene . This suggests that 3-Bromo-5-nitrobenzonitrile may also undergo reactions with nucleophiles and participate in the formation of adducts or undergo substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-5-nitrobenzonitrile are not directly reported, the properties of similar compounds can provide some insights. The presence of electron-withdrawing groups such as nitro and bromo is likely to affect the compound's melting point, boiling point, solubility, and stability. The reactivity of such compounds under photochemical conditions is also noteworthy, as demonstrated by the synthesis of 5-azido-3-nitro-ω-bromo-acetophenone, which forms a highly reactive nitrene upon ultraviolet irradiation .

Scientific Research Applications

Hydrogen Bonding Studies

3-Bromo-5-nitrobenzonitrile has been explored in the context of hydrogen bonding. In a study by Glidewell et al. (2002), the hydrogen bonding in C-substituted nitroanilines, including compounds similar to 3-Bromo-5-nitrobenzonitrile, was examined, revealing intricate sheet formations built from alternating rings. This research provides insights into the molecular interactions and structures of such compounds (Glidewell et al., 2002).

Thermophysical Properties

The thermophysical properties of nitrobenzonitriles, including those similar to 3-Bromo-5-nitrobenzonitrile, were studied by Jiménez et al. (2002). Their research involved differential scanning calorimetry to understand the behavior of these compounds under varying temperatures, providing valuable data on their phase transitions and heat capacities (Jiménez et al., 2002).

Computational Analysis and Molecular Docking

Arulaabaranam et al. (2021) conducted computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, a compound similar to 3-Bromo-5-nitrobenzonitrile. They used various analytical methods to assess molecular structure, reactivity, and biological significance, including molecular docking with target proteins. This study provides a framework for understanding the potential biological interactions of such compounds (Arulaabaranam et al., 2021).

Environmental Degradation Studies

Knight et al. (2003) examined the biotransformation of bromoxynil, a compound closely related to 3-Bromo-5-nitrobenzonitrile, under various anaerobic conditions. This research is crucial for understanding the environmental fate and degradation pathways of such halogenated aromatic nitrile herbicides (Knight et al., 2003).

Chiral Resolution and Simulation Studies

The chiral resolution and simulation studies of enantiomers related to 3-Bromo-5-nitrobenzonitrile have been explored by Ali et al. (2016). They demonstrated the use of a Chiralpak IA column for the enantiomeric resolution of such compounds, providing insights into the chiral recognition mechanisms (Ali et al., 2016).

Catalytic Hydrogenation Research

Koprivova and Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including 3-Bromo-5-nitrobenzonitrile, using Raney nickel catalysts. This research contributes to the understanding of how the position of functional groups influences the hydrogenation process, offering insights into synthetic pathways (Koprivova & Červený, 2008).

Safety And Hazards

The safety information for 3-Bromo-5-nitrobenzonitrile indicates that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing in dust .

properties

IUPAC Name

3-bromo-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGCXODNTLHVQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408907
Record name 3-bromo-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitrobenzonitrile

CAS RN

49674-15-9
Record name 3-Bromo-5-nitrobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

To a stirring mixture of 1.2 g (4.96 mmol) of 2-amino-3-bromo-5-nitrobenzonitrile and 2.8 mL of H2SO4 in 28 mL of EtOH at 90° C. was added 2.5 g (36.2 mmol) of NaNO2 in several portions. After 13.5 h, EtOAc and H2O were added. The organic layer was washed with H2O and brine, dried over Na2SO4, filtered, and concentrated. Purification by flash silica gel chromatography (5% EtOAc/hexanes) provided 927 mg of 3-bromo-5-nitrobenzonitrile in 82% yield as a yellow solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
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Quantity
2.8 mL
Type
reactant
Reaction Step One
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Quantity
28 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
C Glidewell, JN Low, SA McWilliam… - … Section C: Crystal …, 2002 - scripts.iucr.org
Molecules of the title compound (systematic name: 2-amino-3-bromo-5-nitrobenzonitrile), C7H4BrN3O2, are linked by N—H⋯N and N—H⋯O hydrogen bonds [H⋯N 2.19 Å, N⋯N 3.019 (…
Number of citations: 8 scripts.iucr.org
K Lim, D Labaree, S Li, Y Huang - Applied Radiation and Isotopes, 2014 - Elsevier
… in 72% yield (478.2 mg, 2.15 mmol), in a procedure similar to that for compound 5, using 3-bromo-5-fluorobenzonitrile (6) (594.5 mg, 2.97 mmol), instead of 3-bromo-5-nitrobenzonitrile, …
Number of citations: 27 www.sciencedirect.com
PD Josephy, M Zahid, J Dhanoa… - Environmental and …, 2016 - Wiley Online Library
Genotoxicity data on commercial azo dyes and their components remain sparse, despite their widespread use. We have tested the mutagenicity of 2‐cyano‐4‐nitroaniline (CNNA) and 2…
Number of citations: 13 onlinelibrary.wiley.com
N Nazari, FJ Kashi - Journal of Environmental Management, 2023 - Elsevier
… The subsequent enzymatic treatment produced N, N-diethylaniline, and 2-amino-3-bromo-5-nitrobenzonitrile, followed by Nitrobenzene. Next, oxidations produced Benzene and …
Number of citations: 2 www.sciencedirect.com
SS Michaelidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
… 20 C and protected with a CaCl 2 drying tube, was added 2-amino-3-bromo-5-nitrobenzonitrile (200 mg, 0.83 mmol). After 1 h, to the reaction mixture was added, dropwise, pyridine (…
Number of citations: 27 www.sciencedirect.com
VV Patil, GS Shankarling - The Journal of Organic Chemistry, 2015 - ACS Publications
Unusual regio- and chemoselective oxidation of aromatic amines hindered with ortho substituents (except -NH 2 , -NHCH 3 , and -OH) to the corresponding nitro compounds is …
Number of citations: 35 pubs.acs.org
JC Nelson - 1997 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 5 search.proquest.com
P Zhang - 1999 - search.proquest.com
The ultimate goal of this thesis is to control the molecular organization in the solid state using strong, directional noncovalent intermolecular interactions such as hydrogen bonding and …
Number of citations: 2 search.proquest.com
L Li, X Song, S Fang, L Qian, H Qian - Dyes and Pigments, 2022 - Elsevier
… In addition, 2,6-dibromo-4-nitroaniline (97%) and 2-amino-3-bromo-5-nitrobenzonitrile (98%) were purchased from Shanghai Macklin Biochemical Co., Ltd., and Aladdin Reagent Co., …
Number of citations: 5 www.sciencedirect.com
VB Piskov, VP Kasperovich, LM Yakovleva - Chemistry of Heterocyclic …, 1976 - Springer
… Like the other 3-X-5-nitrobenzonitriles (XXVIII) (Table 4), the starting 3-bromo-5-nitrobenzonitrile (XXVIIIb) was synthesized from 3,5-dinitrobenzoic acid, which was reduced to 3-amino-5…
Number of citations: 11 link.springer.com

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